Cas no 2361632-78-0 (rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide)

Technical Introduction: rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide is a structurally complex chiral compound featuring a cyclohexyl cyanide moiety and a tetrahydrofuran ring with a 3,4-difluorophenyl substituent. Its stereospecific configuration (2R,3S) enhances selectivity in biological or chemical interactions, making it valuable for pharmaceutical research, particularly in targeting enzyme or receptor systems. The presence of both cyano and amide functional groups offers versatility for further derivatization or as a synthetic intermediate. The difluorophenyl group may contribute to improved metabolic stability and binding affinity. This compound is suited for applications in medicinal chemistry, where precise stereochemistry and fluorinated aromatic systems are critical for optimizing pharmacokinetic properties.
rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide structure
2361632-78-0 structure
Product name:rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide
CAS No:2361632-78-0
MF:C20H25F2N3O2
MW:377.428211927414
CID:5414115
PubChem ID:139022135

rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26688472
    • rac-N-(1-cyanocyclohexyl)-2-{[(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-yl]amino}propanamide
    • Z2838120327
    • 2361632-78-0
    • N-(1-Cyanocyclohexyl)-2-[[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]amino]propanamide
    • rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide
    • Inchi: 1S/C20H25F2N3O2/c1-13(19(26)25-20(12-23)8-3-2-4-9-20)24-17-7-10-27-18(17)14-5-6-15(21)16(22)11-14/h5-6,11,13,17-18,24H,2-4,7-10H2,1H3,(H,25,26)/t13?,17-,18+/m0/s1
    • InChI Key: XJFCBYGCFMMWFW-UGGKNOJYSA-N
    • SMILES: C(NC1(C#N)CCCCC1)(=O)C(N[C@H]1CCO[C@@H]1C1=CC=C(F)C(F)=C1)C

Computed Properties

  • Exact Mass: 377.19148337g/mol
  • Monoisotopic Mass: 377.19148337g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.2Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 577.6±50.0 °C(Predicted)
  • pka: 12.36±0.20(Predicted)

rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26688472-0.05g
rac-N-(1-cyanocyclohexyl)-2-{[(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-yl]amino}propanamide
2361632-78-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide

Introduction to rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide (CAS No. 2361632-78-0)

Rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide (CAS No. 2361632-78-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications, particularly in the treatment of various diseases and conditions. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.

The chemical structure of rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide is notable for its complex arrangement of functional groups. The core structure consists of a cyclohexyl ring with a cyano group attached, linked to a propanamide moiety. The propanamide is further substituted with a tetrahydrofuran ring that bears a 3,4-difluorophenyl group. This intricate structure imparts specific chemical properties and biological activities that make it an interesting target for drug development.

The synthesis of rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide involves several steps and requires precise control over stereochemistry. Recent studies have reported various synthetic routes to achieve this compound with high yields and stereoselectivity. One notable method involves the coupling of a cyano-substituted cyclohexane derivative with an appropriately functionalized tetrahydrofuran intermediate. The use of advanced synthetic techniques such as transition metal-catalyzed reactions and chiral auxiliaries has been crucial in optimizing the synthesis process.

In terms of biological activities, rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide has shown promising results in several preclinical studies. Research has demonstrated its potential as a potent inhibitor of specific enzymes and receptors involved in various disease pathways. For instance, it has been found to exhibit significant activity against certain kinases and G protein-coupled receptors (GPCRs), which are key targets in the development of drugs for cancer, neurodegenerative disorders, and metabolic diseases.

One of the key areas of research involving rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide is its potential as an anticancer agent. Preclinical studies have shown that it can effectively inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, it has demonstrated selective toxicity towards cancer cells while sparing normal cells, which is a highly desirable property for anticancer drugs.

Beyond its anticancer properties, rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that it can modulate the activity of certain enzymes and receptors implicated in the pathogenesis of these conditions. For example, it has been found to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neuronal cells.

The pharmacokinetic properties of rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide have also been studied extensively. Research has demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects without causing significant side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide in human subjects. Early results from phase I trials have shown promising outcomes in terms of tolerability and preliminary efficacy. These findings have paved the way for further clinical investigations to explore its potential as a novel therapeutic agent.

In conclusion, rel-N-(1-Cyanocyclohexyl)-2-[[(2R,3S)-2-(3,4-difluorophenyl)tetrahydro-3-furanyl]amino]propanamide (CAS No. 2361632-78-0) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various disease areas. Ongoing research efforts are expected to uncover new insights into its mechanisms of action and optimize its use as a therapeutic agent.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk